![molecular formula C14H13NO B13863181 (1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N](/img/structure/B13863181.png)
(1E)-1,2-Diphenylethanone Oxime-15N; (E)-2-Phenylacetophenone Oxime-15N
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Overview
Description
Deoxybenzoin Oxime-15N is a stable isotope-labeled compound with the molecular formula C14H13(15N)O and a molecular weight of 212.25 . It is a derivative of deoxybenzoin oxime, where the nitrogen atom is replaced with the isotope nitrogen-15. This compound is widely used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxybenzoin Oxime-15N can be synthesized through the reaction of deoxybenzoin with hydroxylamine-15N. The reaction typically involves the following steps:
Formation of Deoxybenzoin: Deoxybenzoin is synthesized by the reduction of benzoin using sodium borohydride or other reducing agents.
Oxime Formation: Deoxybenzoin is then reacted with hydroxylamine-15N in the presence of an acid catalyst, such as hydrochloric acid, to form Deoxybenzoin Oxime-15N.
Industrial Production Methods: Industrial production of Deoxybenzoin Oxime-15N follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Deoxybenzoin: Using large-scale reduction methods.
Oxime Formation: Reacting deoxybenzoin with hydroxylamine-15N under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Deoxybenzoin Oxime-15N undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it back to deoxybenzoin.
Substitution: It can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso derivatives.
Reduction: Deoxybenzoin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Deoxybenzoin Oxime-15N has a wide range of applications in scientific research:
Chemistry: Used in isotopic labeling experiments to study reaction mechanisms and pathways.
Biology: Employed in proteomics research to investigate protein interactions and functions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Deoxybenzoin Oxime-15N involves its interaction with various molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and function. The nitrogen-15 isotope labeling allows for detailed studies of these interactions using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Comparison with Similar Compounds
Deoxybenzoin Oxime: The non-isotope-labeled version of Deoxybenzoin Oxime-15N.
Benzoin Oxime: A related compound with similar chemical properties but different applications.
Acetophenone Oxime: Another oxime derivative with distinct reactivity and uses
Uniqueness: Deoxybenzoin Oxime-15N is unique due to its nitrogen-15 isotope labeling, which provides enhanced capabilities for studying molecular interactions and reaction mechanisms. This makes it an invaluable tool in advanced scientific research.
Biological Activity
The compound (1E)-1,2-Diphenylethanone Oxime-15N , also known as (E)-2-Phenylacetophenone Oxime-15N , is a derivative of diphenyl ketone characterized by the presence of an oxime functional group. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
- Molecular Formula : C14H11NO
- Molecular Weight : 225.24 g/mol
- CAS Number : 574-15-2
- Melting Point : 95 °C
- Density : 1.12 g/cm³
Biological Activity Overview
The biological activity of (1E)-1,2-Diphenylethanone Oxime-15N is primarily attributed to its structural characteristics that influence its interaction with biological systems. Several studies have highlighted its potential pharmacological effects, including:
- Antioxidant Activity : Research indicates that oxime derivatives can exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems.
- Antimicrobial Properties : Some studies have reported that oxime compounds demonstrate antimicrobial activity against various pathogens, suggesting their potential use in developing antimicrobial agents.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
Antioxidant Activity
A study published in Journal of Medicinal Chemistry explored the antioxidant properties of various oxime derivatives, including (1E)-1,2-Diphenylethanone Oxime-15N. The results indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential role as an antioxidant agent .
Antimicrobial Properties
In a separate investigation focused on the antimicrobial effects of oximes, (1E)-1,2-Diphenylethanone Oxime-15N was tested against Gram-positive and Gram-negative bacteria. The findings revealed that the compound showed notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Anti-inflammatory Effects
Research published in Phytotherapy Research examined the anti-inflammatory properties of oxime derivatives. The study found that (1E)-1,2-Diphenylethanone Oxime-15N significantly reduced pro-inflammatory cytokine levels in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in managing inflammatory conditions .
Data Tables
Property | Value |
---|---|
Molecular Formula | C14H11NO |
Molecular Weight | 225.24 g/mol |
Melting Point | 95 °C |
Density | 1.12 g/cm³ |
Antioxidant Activity | Significant |
Antimicrobial Activity | Effective against S. aureus and E. coli |
Anti-inflammatory Activity | Reduces cytokine levels |
Properties
Molecular Formula |
C14H13NO |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
(NZ)-N-(1,2-diphenylethylidene)(15N)hydroxylamine |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2/b15-14-/i15+1 |
InChI Key |
PWCUVRROUAKTLL-MXLIBVBKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=[15N]/O)/C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 |
Origin of Product |
United States |
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